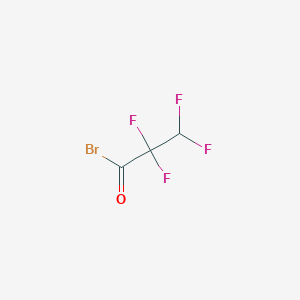
2,2,3,3-tetrafluoropropanoyl Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropanoyl Bromide is a chemical compound with the molecular formula C3Br2F4O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its reactivity and versatility.
Preparation Methods
The synthesis of 2,2,3,3-tetrafluoropropanoyl bromide typically involves the reaction of 2,2,3,3-tetrafluoropropanoic acid with bromine. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient synthesis.
Chemical Reactions Analysis
2,2,3,3-Tetrafluoropropanoyl Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It can react with alkenes and alkynes to form addition products.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2,2,3,3-Tetrafluoropropanoyl Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropanoyl bromide involves its reactivity with various molecular targets. The presence of bromine and fluorine atoms allows it to interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropanoyl Bromide can be compared with other similar compounds, such as:
2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride: Similar in structure but with a chlorine atom instead of a bromine atom.
2,2,3,3-Tetrafluoropropanoic acid: The parent acid from which the bromide is derived.
2,2,3,3-Tetrafluoropropanol: A related alcohol with different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the presence of both bromine and fluorine atoms, which confer distinct properties and applications.
Properties
Molecular Formula |
C3HBrF4O |
|---|---|
Molecular Weight |
208.94 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropanoyl bromide |
InChI |
InChI=1S/C3HBrF4O/c4-1(9)3(7,8)2(5)6/h2H |
InChI Key |
WOIKLZSATNQUPR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)Br)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


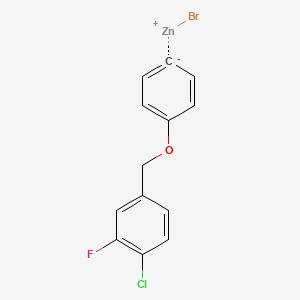
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B14872563.png)
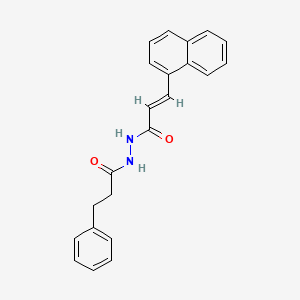
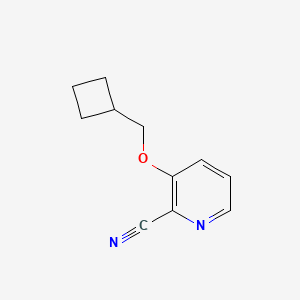
![2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14872585.png)

![2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B14872594.png)
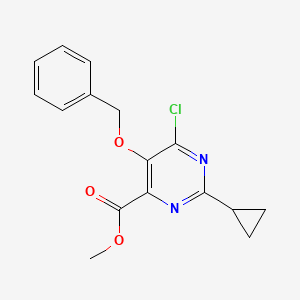
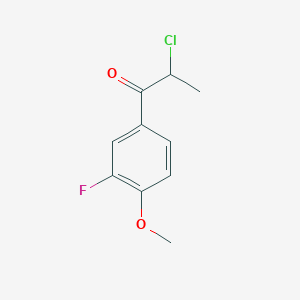
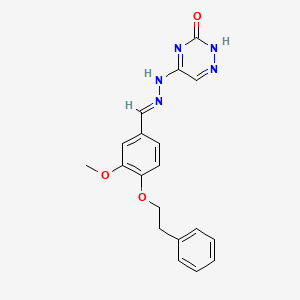

![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B14872634.png)
![(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B14872638.png)

